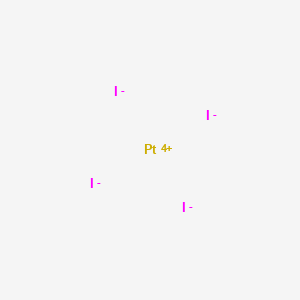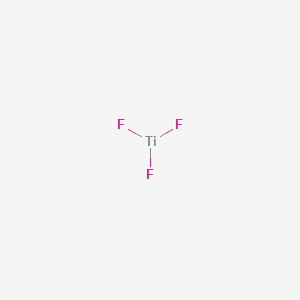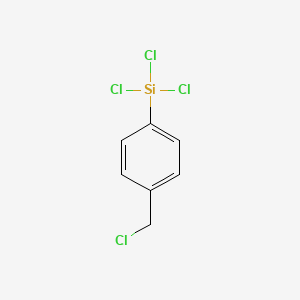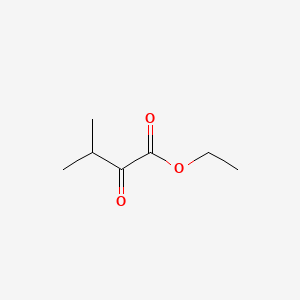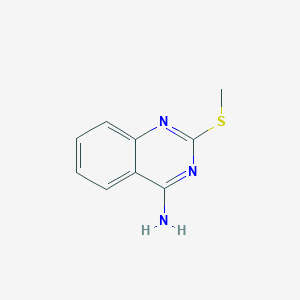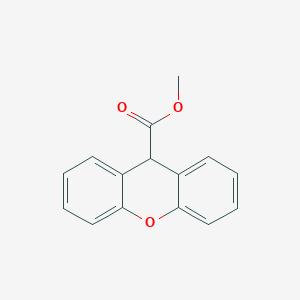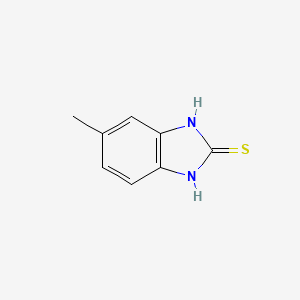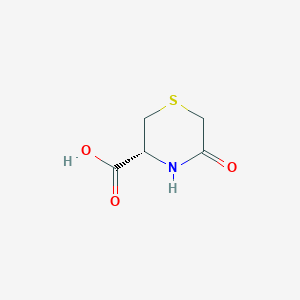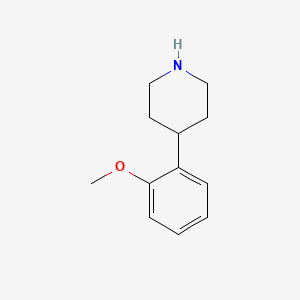
5-クロロキナゾリン-2,4-ジオール
概要
説明
5-Chloroquinazoline-2,4-diol, also known as 5-Chloroquinazoline-2,4(1H,3H)-dione, is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinazoline-2,4-diones, which includes 5-Chloroquinazoline-2,4-diol, has been studied extensively. One method involves the transformation of CO2 and 2-aminobenzonitriles in a series of ionic liquids (ILs). It was found that 1-butyl-3-methylimidazolium acetate ( [Bmim]Ac), a simple and easily prepared IL, could act as both solvent and catalyst .
Molecular Structure Analysis
The molecular structure of 5-Chloroquinazoline-2,4-diol contains a total of 19 bonds; 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 1 imide(s) (-thio) .
Physical And Chemical Properties Analysis
5-Chloroquinazoline-2,4-diol has a predicted density of 1.475±0.06 g/cm3 . It is recommended to be stored in a dry room at room temperature . The compound has a predicted pKa value of 9.82±0.20 .
科学的研究の応用
有機合成
キナゾリン誘導体は、数多くの天然物や医薬品に含まれていることから、有機合成において重要な役割を果たしています。 5-クロロキナゾリン-2,4-ジオールは、複雑な分子を合成するための汎用性の高い中間体として機能します。 その塩素原子はさまざまな置換反応を受けることができ、潜在的な生物活性を有するさまざまなキナゾリン誘導体の作成を可能にします .
医薬品化学
医薬品化学において、5-クロロキナゾリン-2,4-ジオールは、医薬品化合物の溶解性、親油性、極性を改変する可能性のために利用されています。 この改変により、薬物の効力、選択性、代謝安定性を向上させることができ、創薬および開発にとって貴重な化合物となります .
材料科学
5-クロロキナゾリン-2,4-ジオールのキナゾリンコアは、機能性有機材料に見られます。 そのユニークな構造は、ポリマーまたは小分子に組み込むことができ、それらの電子特性および光学特性を変化させるため、特定の特性を備えた新しい材料の開発に役立ちます .
触媒
遷移金属触媒による合成では、5-クロロキナゾリン-2,4-ジオールが基質としてよく使用されます。この化合物は、C-H活性化およびカスケード反応に関与し、新規キナゾリン骨格の形成につながります。 これらの骨格は、合成化学における触媒プロセスに不可欠です .
農薬化学
5-クロロキナゾリン-2,4-ジオールを含むキナゾリン誘導体は、農薬での使用が検討されています。 それらの構造的多様性により、除草剤、殺虫剤、または殺菌剤として機能する化合物を合成することができ、作物の保護と収量の向上に貢献します .
生物活性小分子研究
キナゾリン誘導体の生物活性により、5-クロロキナゾリン-2,4-ジオールは、生物活性小分子の研究において重要な化合物となっています。 それは、潜在的な抗菌性、抗真菌性、または抗ウイルス性を有する化合物を合成するために使用でき、新しい治療法の開発に不可欠です .
ファーマコフォア開発
5-クロロキナゾリン-2,4-ジオール:は、薬物の生物活性に責任のある分子構造の一部であるファーマコフォアとして機能できます。 研究者は、それを用いて、所望の生物学的効果を有する新しい化合物を設計および合成することができ、新規治療薬の発見を支援します .
クロスカップリング反応
クロスカップリング反応において、5-クロロキナゾリン-2,4-ジオールは貴重なハロゲン化前駆体です。 それは、鈴木・宮浦カップリングやBuchwald-Hartwigカップリングなどの反応を受けて、多置換誘導体を生成することができ、医薬品や材料科学で応用されています .
Safety and Hazards
特性
IUPAC Name |
5-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCKCOHWDCSDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318963 | |
| Record name | 5-Chloroquinazoline-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78754-81-1 | |
| Record name | 78754-81-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloroquinazoline-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

